molecular formula C17H20FN3O2S2 B2944480 3-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2415510-03-9

3-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2944480
CAS No.: 2415510-03-9
M. Wt: 381.48
InChI Key: HMPOVPJCFYHMAS-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a fluorophenyl group, a hydroxy-dithiepan moiety, and a carboxamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide involves multiple steps, including the formation of the pyrazole ring, introduction of the fluorophenyl group, and attachment of the hydroxy-dithiepan moiety. The synthetic route typically involves:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the hydroxy-dithiepan moiety: This can be done through nucleophilic substitution reactions, where the hydroxy-dithiepan group is introduced using suitable reagents and conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes due to its unique chemical structure.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism by which 3-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes, receptors, or other proteins, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

3-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    3-(4-fluorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one: This compound also contains a fluorophenyl group and a hydroxy moiety, but differs in its core structure and functional groups.

    4-((2R,3S,6S)-6-(4-fluorophenyl)-3-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenol: This compound features a fluorophenyl group and a hydroxy group, but has a different ring structure and substitution pattern.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S2/c1-21-15(8-14(20-21)12-2-4-13(18)5-3-12)16(22)19-9-17(23)10-24-6-7-25-11-17/h2-5,8,23H,6-7,9-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPOVPJCFYHMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CSCCSC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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